![molecular formula C7H16N2O2S B3039554 Piperidine-2-ethylsulfonic acid amide CAS No. 1184801-24-8](/img/structure/B3039554.png)
Piperidine-2-ethylsulfonic acid amide
Overview
Description
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of amides is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry .Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives also have potential antiviral properties . Their unique chemical structure allows them to interfere with the life cycle of viruses, making them potential candidates for antiviral drug development.
Antimalarial Applications
Piperidine derivatives are being utilized as antimalarial agents . Their ability to interfere with the life cycle of the malaria parasite makes them effective in treating and preventing malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They can inhibit the growth of bacteria and fungi, making them useful in treating various infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are being utilized as analgesic (pain-relieving) and anti-inflammatory agents . They can help reduce pain and inflammation, making them useful in managing conditions like arthritis.
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives are being utilized as anti-Alzheimer and antipsychotic agents . They can help manage symptoms of Alzheimer’s disease and other psychiatric disorders.
Future Directions
The field of amide synthesis, including compounds like Piperidine-2-ethylsulfonic acid amide, holds a lot of promise in the future of synthetic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine-2-ethylsulfonic acid amide is a derivative of piperidine, an essential heterocyclic system used in the production of various drugs . Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, piperine, a piperidine derivative, has been reported to inhibit inflammation and fibrosis by downregulating TGF-ß/SMAD signaling .
Biochemical Pathways
Piperidine derivatives are known to regulate multiple signaling molecules and pathways . They can affect cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, and more . They also regulate signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota
Pharmacokinetics
Piperidine derivatives are known to have various pharmacokinetic properties that affect their bioavailability .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Environmental factors can significantly impact the action of many drugs, including piperidine derivatives .
properties
IUPAC Name |
2-piperidin-2-ylethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c8-12(10,11)6-4-7-3-1-2-5-9-7/h7,9H,1-6H2,(H2,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRHXUUEMKRRRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-2-ethylsulfonic acid amide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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